9,10-Anthracenedione, 1-(dimethylamino)-4,8-dihydroxy-5-(methylamino)-

CAS No.: 71876-31-8

Cat. No.: VC17080192

Molecular Formula: C17H16N2O4

Molecular Weight: 312.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71876-31-8 |

|---|---|

| Molecular Formula | C17H16N2O4 |

| Molecular Weight | 312.32 g/mol |

| IUPAC Name | 1-(dimethylamino)-4,8-dihydroxy-5-(methylamino)anthracene-9,10-dione |

| Standard InChI | InChI=1S/C17H16N2O4/c1-18-8-4-6-10(20)14-12(8)16(22)15-11(21)7-5-9(19(2)3)13(15)17(14)23/h4-7,18,20-21H,1-3H3 |

| Standard InChI Key | SSJVPACUWUOUBB-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)N(C)C |

Introduction

Molecular Characteristics and Structural Analysis

Chemical Identity and Formula

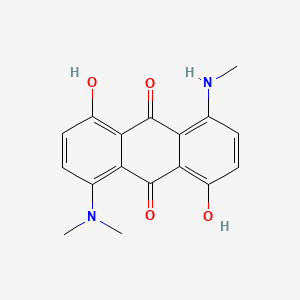

The compound has the molecular formula C₁₇H₁₆N₂O₄ and a molecular weight of 312.32 g/mol. Its IUPAC name, 1-(dimethylamino)-4,8-dihydroxy-5-(methylamino)anthracene-9,10-dione, reflects the positions of its functional groups: two hydroxyl groups at positions 4 and 8, a dimethylamino group at position 1, and a methylamino group at position 5. The anthracenedione core consists of three fused benzene rings with two ketone groups at positions 9 and 10, creating a planar, conjugated system .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 71876-31-8 | |

| Molecular Formula | C₁₇H₁₆N₂O₄ | |

| Molecular Weight | 312.32 g/mol | |

| InChI Key | SSJVPACUWUOUBB-UHFFFAOYSA-N | |

| Canonical SMILES | CNC1=C2C(=C(C=C1)O)C(=O)C3=C... |

Substituent Effects on Reactivity

The electron-donating dimethylamino (-N(CH₃)₂) and methylamino (-NHCH₃) groups enhance the compound’s solubility in polar solvents compared to unsubstituted anthraquinones. The hydroxyl groups at positions 4 and 8 facilitate hydrogen bonding, influencing crystallization behavior and intermolecular interactions . Quantum mechanical calculations predict that the amino groups increase electron density on the anthracenedione core, potentially altering redox properties and UV-Vis absorption spectra .

Synthesis and Manufacturing

Synthetic Pathways

While no explicit synthesis route for this compound is documented, anthraquinone derivatives are typically synthesized via:

-

Friedel-Crafts Acylation: Introducing acyl groups to anthracene followed by oxidation.

-

Nucleophilic Aromatic Substitution: Reacting halogenated anthraquinones with amines or hydroxyl groups under controlled conditions .

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling to install amino groups .

Challenges include regioselective functionalization at positions 1, 4, 5, and 8, which requires precise temperature and catalyst control to avoid side reactions.

Purification and Characterization

Post-synthesis purification likely involves column chromatography or recrystallization using ethanol-water mixtures . Characterization methods include:

-

Mass Spectrometry: To confirm molecular weight (312.32 g/mol).

-

NMR Spectroscopy: For verifying substituent positions and purity .

-

X-ray Diffraction: To resolve crystal structure and hydrogen-bonding networks .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO). Stability studies are lacking, but similar aminoanthraquinones degrade under UV light via photooxidation of the amino groups .

Table 2: Comparative Properties with Parent Anthraquinone

| Property | 9,10-Anthracenedione Derivative | 9,10-Anthraquinone |

|---|---|---|

| Molecular Weight | 312.32 g/mol | 208.21 g/mol |

| Solubility in Water | <0.1 mg/mL | 3 × 10⁻⁷ g/100 mL |

| Melting Point | Not reported | 286°C |

Spectroscopic Features

-

UV-Vis: Expected λₘₐₓ ~480 nm due to extended conjugation and charge-transfer transitions .

-

Fluorescence: Potential emission in the red region (600–700 nm), useful for imaging applications .

Research Gaps and Future Directions

-

Synthetic Optimization: Develop regioselective methods to improve yield and purity.

-

Biological Screening: Evaluate anticancer and antimicrobial efficacy in vitro.

-

Environmental Impact: Assess biodegradation pathways and bioaccumulation potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume